molecular formula C19H15FN2O4S B2643937 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797630-64-8

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2643937
CAS No.: 1797630-64-8
M. Wt: 386.4
InChI Key: YGIJVLMLJDYXLF-UHFFFAOYSA-N
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Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound that features a combination of azetidine, isoxazole, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine and isoxazole intermediates. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the isoxazole ring is often formed via cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Fluorophenyl)azetidine hydrochloride: This compound shares the azetidine ring and fluorophenyl group but lacks the isoxazole and sulfonyl groups.

    (1-(4-Fluorophenyl)indol-5-yl)-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound has a similar azetidine core but includes different substituents, such as the indole and thiazole groups.

Uniqueness

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity, while the isoxazole ring contributes to its stability and potential biological activity.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-14-6-8-15(9-7-14)27(24,25)16-11-22(12-16)19(23)17-10-18(26-21-17)13-4-2-1-3-5-13/h1-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIJVLMLJDYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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